

# solubility of 2-Fluoro-4-methoxybenzaldehyde in organic solvents

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Fluoro-4-methoxybenzaldehyde

Cat. No.: B032593

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **2-Fluoro-4-methoxybenzaldehyde** in Organic Solvents

**Abstract:** **2-Fluoro-4-methoxybenzaldehyde** is a fluorinated aromatic aldehyde that serves as a critical building block in the synthesis of novel pharmaceuticals and advanced materials.<sup>[1]</sup> Its unique molecular structure, featuring a reactive aldehyde, a methoxy group, and a fluorine atom, makes it a versatile intermediate for creating complex molecular architectures.<sup>[2]</sup> A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This guide provides a comprehensive overview of the theoretical principles governing the solubility of **2-Fluoro-4-methoxybenzaldehyde**, offers a qualitative and inferred solubility profile based on available data, and presents detailed, field-proven experimental protocols for the precise quantitative determination of its solubility. This document is intended for researchers, chemists, and drug development professionals who utilize this key intermediate in their synthetic and developmental workflows.

## Introduction to 2-Fluoro-4-methoxybenzaldehyde

**2-Fluoro-4-methoxybenzaldehyde** (CAS No. 331-64-6) is a solid crystalline compound with a melting point in the range of 43-48 °C.<sup>[2][3]</sup> Its molecular structure, shown below, is key to understanding its chemical behavior and physical properties.

Key Structural Features:

- Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic core.
- Aldehyde Group (-CHO): A polar group capable of acting as a hydrogen bond acceptor.
- Methoxy Group (-OCH<sub>3</sub>): A moderately polar ether group that can also accept hydrogen bonds.
- Fluorine Atom (-F): An electronegative atom that introduces polarity and can subtly influence intermolecular interactions.

The combination of these features results in a molecule of moderate polarity. Its importance is underscored by its application in the synthesis of fluorine-containing heterocycles, polyhydroquinolines (PHQs), and various pharmaceutical candidates, where the fluorine substituent can enhance metabolic stability and binding affinity.[\[2\]](#)[\[4\]](#)

Table 1: Physicochemical Properties of **2-Fluoro-4-methoxybenzaldehyde**

| Property          | Value                                         | Source              |
|-------------------|-----------------------------------------------|---------------------|
| CAS Number        | <b>331-64-6</b>                               | <a href="#">[2]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> FO <sub>2</sub> | <a href="#">[2]</a> |
| Molecular Weight  | 154.14 g/mol                                  | <a href="#">[2]</a> |
| Appearance        | White to cream crystalline powder or solid    | <a href="#">[5]</a> |

| Melting Point | 43-48 °C (lit.) |[\[2\]](#) |

## Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[\[6\]](#) This means that substances with similar intermolecular forces are more likely to be soluble in one another. For **2-Fluoro-4-methoxybenzaldehyde**, we must consider its ability to engage in the following interactions:

- Dipole-Dipole Interactions: The polar aldehyde, methoxy, and C-F bonds create a net molecular dipole, allowing for favorable interactions with polar solvents like acetone or ethyl

acetate.

- **Hydrogen Bonding:** While it lacks a hydrogen bond donor, the oxygen atoms of the aldehyde and methoxy groups can act as hydrogen bond acceptors. This suggests good solubility in polar protic solvents like ethanol and methanol.
- **Van der Waals Forces:** The aromatic ring allows for dispersion forces, enabling some solubility in nonpolar solvents like toluene, though this is likely to be less pronounced than in polar solvents.

Based on these features, we can predict that **2-Fluoro-4-methoxybenzaldehyde** will exhibit the highest solubility in polar aprotic solvents, good solubility in polar protic solvents, and limited solubility in nonpolar aliphatic solvents.

## Inferred Solubility Profile

While specific quantitative solubility data is not widely published, a reliable qualitative profile can be inferred from solvents used in its synthesis and purification.<sup>[7]</sup> For example, solvents used as reaction media must be capable of dissolving the compound, while those used for crystallization are effective because the compound is significantly less soluble at lower temperatures.

Table 2: Inferred Solubility of **2-Fluoro-4-methoxybenzaldehyde**

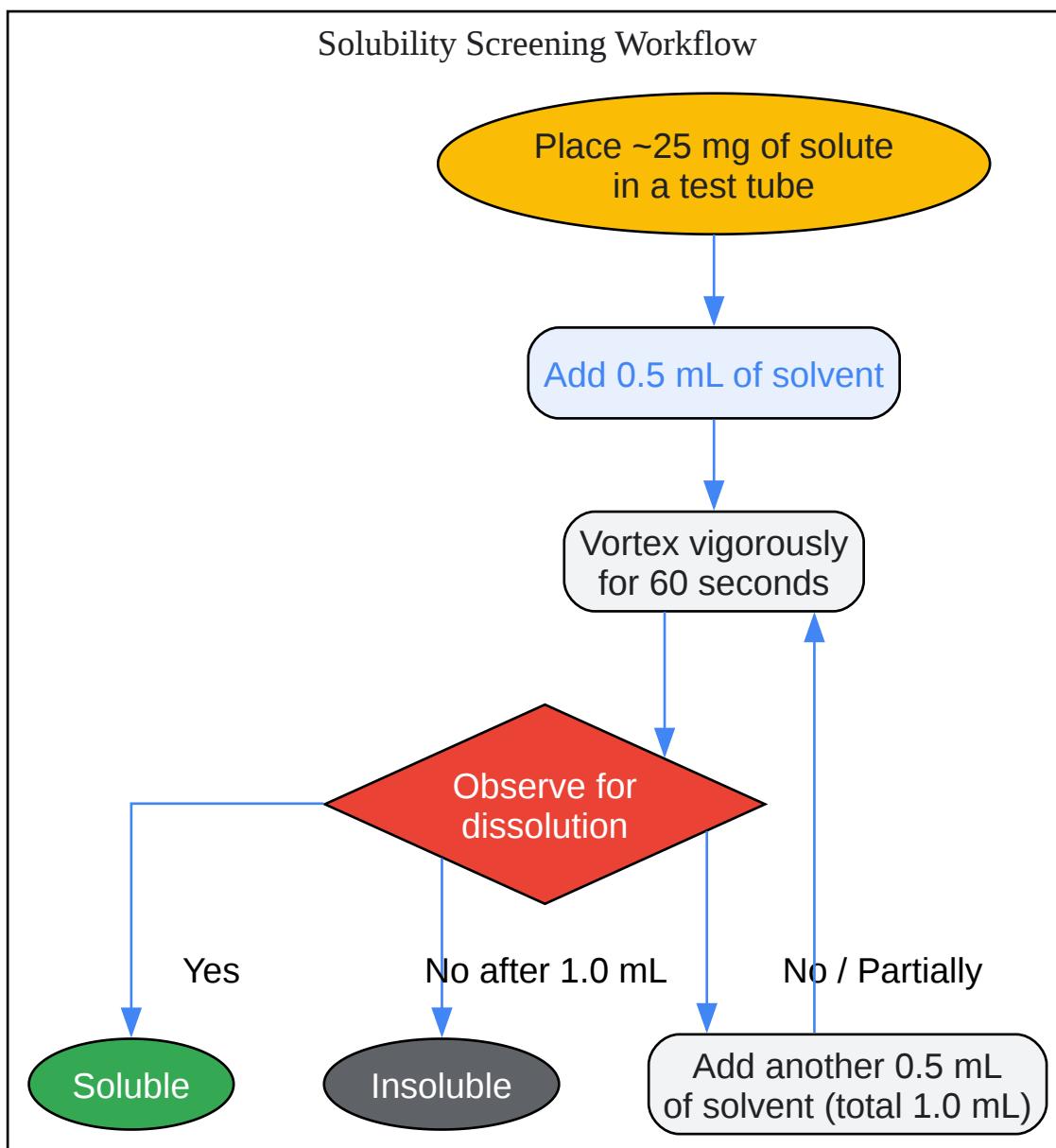
| Solvent Class | Solvent Example           | Inferred Solubility | Rationale / Evidence                                                                                                                    |
|---------------|---------------------------|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| Polar Aprotic | Dichloromethane (DCM)     | Soluble             | Used as a solvent for purification and in synthetic procedures involving the compound's precursors. <a href="#">[7]</a>                 |
|               | Dimethylformamide (DMF)   | Soluble             | Used as a formylation agent in reactions to produce aldehyde precursors, indicating solubility. <a href="#">[8]</a> <a href="#">[9]</a> |
|               | Dimethyl Sulfoxide (DMSO) | Soluble             | Used as a solvent in the oxidation of 2-fluoro-4-methoxybenzyl alcohol to the target aldehyde. <a href="#">[10]</a>                     |
|               | Acetonitrile              | Soluble             | Used as a reaction solvent for precursors. <a href="#">[8]</a>                                                                          |
|               | Ethyl Acetate             | Soluble             | Used as an extraction solvent and as a mobile phase component in column chromatography.                                                 |
| Polar Protic  | Methanol                  | Soluble             | Used in SNAr reactions to synthesize related methoxy-benzaldehydes. <a href="#">[9]</a> A related compound, 2-                          |

| Solvent Class      | Solvent Example  | Inferred Solubility | Rationale / Evidence                                                                                        |
|--------------------|------------------|---------------------|-------------------------------------------------------------------------------------------------------------|
|                    |                  |                     | hydroxy-4-methoxybenzaldehyde, is soluble in methanol.[11]                                                  |
|                    | Ethanol          | Soluble             | A related compound, 2-chloro-6-methylbenzaldehyde, is reported to be soluble in ethanol.[12]                |
| Nonpolar Aromatic  | Toluene          | Moderately Soluble  | The aromatic ring of toluene can interact favorably with the benzene ring of the solute.                    |
| Nonpolar Aliphatic | Heptane / Hexane | Sparingly Soluble   | Used as an anti-solvent for crystallization/purification, indicating low solubility at room temperature.[9] |

| Aqueous | Water | Insoluble | The hydrophobic aromatic ring dominates. A related compound, 2-hydroxy-4-methoxybenzaldehyde, is insoluble in water.[11] |

## Experimental Protocols for Precise Solubility Determination

For applications requiring precise solubility values (e.g., for crystallization modeling or formulation), direct experimental measurement is essential. The following protocols are designed to be robust and self-validating.


## Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS). **2-Fluoro-4-methoxybenzaldehyde** may cause skin and eye irritation.[13][14]

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

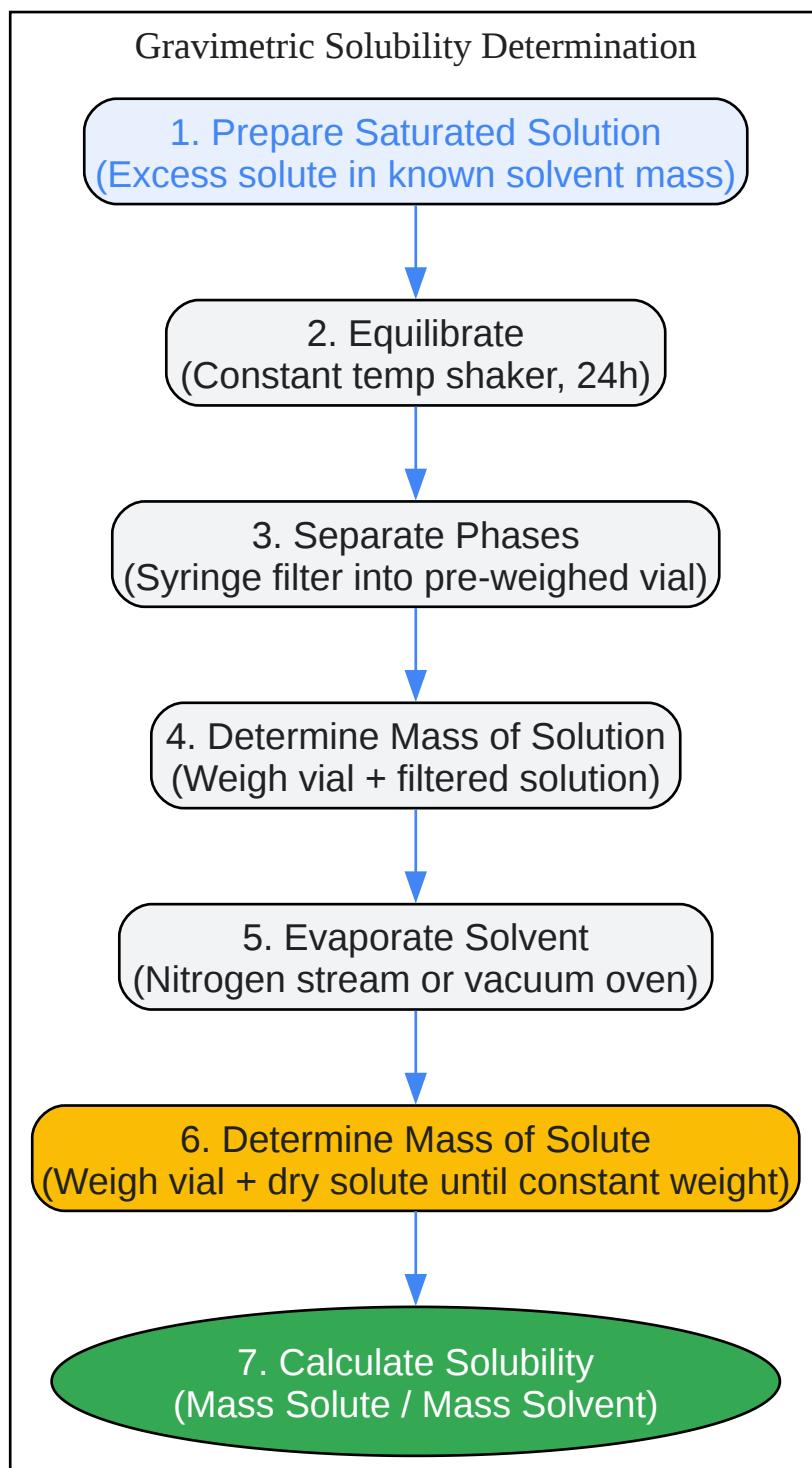
## Protocol 1: Qualitative Solubility Assessment Workflow

This rapid screening method provides a foundational understanding of solubility across different solvent classes.[15][16][17]



[Click to download full resolution via product page](#)

Caption: Workflow for qualitative solubility determination.


Methodology:

- Preparation: Place approximately 25 mg of **2-Fluoro-4-methoxybenzaldehyde** into a small test tube.
- Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.

- Mixing: Shake or vortex the tube vigorously for 60 seconds.[16]
- Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble" in that solvent.
- Incremental Addition: If the solid is not fully dissolved, add another 0.5 mL of the solvent (for a total of 1.0 mL) and repeat the mixing and observation steps.
- Classification: If the compound dissolves, it is soluble. If it remains undissolved, it is classified as "insoluble" or "sparingly soluble." Record your observations.

## Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility in units of g/100g of solvent or mg/mL.[12] It relies on creating a saturated solution and then quantifying the amount of dissolved solute.



[Click to download full resolution via product page](#)

Caption: Protocol for quantitative gravimetric analysis.

Methodology:

- Preparation of Saturated Solution: Add an excess amount of **2-Fluoro-4-methoxybenzaldehyde** to a vial containing a known mass of the chosen solvent. The presence of undissolved solid is critical to ensure the solution is saturated.
- Equilibration: Seal the vial and place it in a thermostatic shaker or on a stir plate at a constant, recorded temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the undissolved solid to settle. Carefully draw a known mass or volume of the clear supernatant into a syringe fitted with a 0.22 µm filter to remove any particulate matter. Dispense the filtered, saturated solution into a pre-weighed, dry vial.
- Mass Determination: Record the total mass of the vial containing the filtered solution. Subtract the initial vial mass to determine the exact mass of the saturated solution transferred.
- Solvent Evaporation: Carefully evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point until the solid appears completely dry.
- Drying to Constant Mass: Place the vial in a desiccator to cool to room temperature. Weigh the vial. Repeat the process of gentle heating and cooling/weighing until a constant mass is achieved. This ensures all solvent has been removed.[\[12\]](#)
- Calculation:
  - Mass of dissolved solute = (Final mass of vial + dry solid) - (Initial mass of empty vial).
  - Mass of solvent = (Mass of vial + solution) - (Final mass of vial + dry solid).
  - Solubility = (Mass of dissolved solute / Mass of solvent) \* 100 (expressed as g / 100 g solvent).

## Practical Implications in Research and Development

An accurate solubility profile is not merely academic; it directly informs critical process decisions:

- Reaction Chemistry: Selecting an appropriate solvent ensures that reactants are in the same phase, which can dramatically affect reaction rates and yields.
- Purification: Knowledge of solubility is essential for developing effective crystallization procedures. A good crystallization solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below. For chromatography, the solvent system must be optimized for proper separation on the stationary phase.[\[10\]](#)
- Formulation: In drug development, solubility in pharmaceutically acceptable solvents is a key parameter that influences bioavailability and the choice of drug delivery vehicle.
- Analytical Chemistry: Preparing solutions for analysis (e.g., by HPLC or NMR) requires solvents in which the compound is fully soluble at the desired concentration.

## Conclusion

**2-Fluoro-4-methoxybenzaldehyde** is a valuable building block whose utility is fundamentally linked to its physical properties, especially its solubility. While comprehensive quantitative data is sparse in the literature, a strong qualitative and inferred profile can be constructed based on its molecular structure and documented use in synthesis. By employing the robust experimental protocols detailed in this guide, researchers can generate precise, application-specific solubility data. This enables the logical selection of solvents, leading to the optimization of synthetic, purification, and formulation processes, thereby accelerating research and development timelines.

## References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). **2-Fluoro-4-methoxybenzaldehyde**: A Versatile Intermediate for Pharmaceuticals and Advanced Materials.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- 4-Fluoro-2-methoxybenzaldehyde (CAS 450-83-9) Properties. (n.d.).
- 4-Fluoro-2-methoxybenzaldehyde. (n.d.). PubChem.
- Exploring the Synthesis Pathways of **2-Fluoro-4-methoxybenzaldehyde**. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Exploring 4-Fluoro-2-Methylbenzaldehyde: Properties and Applications. (n.d.).
- Preparation method of 2-fluoro-4-hydroxybenzaldehyde. (2022). Google Patents.
- 2-Fluoro-4-hydroxybenzaldehyde. (n.d.). PubChem.
- Processes for producing 4-bromo-2-methoxybenzaldehyde. (2013). Google Patents.
- **2-Fluoro-4-methoxybenzaldehyde**. (n.d.). Career Henan Chemical Co.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. nbino.com [nbino.com]
- 2. 2-Fluoro-4-methoxybenzaldehyde 97 331-64-6 [sigmaaldrich.com]
- 3. 2-Fluoro-4-methoxybenzaldehyde - Career Henan Chemical Co. % [coreychem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A19726.14 [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 9. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 10. nbino.com [nbino.com]
- 11. 2-Hydroxy-4-methoxybenzaldehyde | 673-22-3 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. downloads.ossila.com [downloads.ossila.com]

- 14. fishersci.com [fishersci.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. chem.ws [chem.ws]
- 17. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [solubility of 2-Fluoro-4-methoxybenzaldehyde in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032593#solubility-of-2-fluoro-4-methoxybenzaldehyde-in-organic-solvents]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)